6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
Systematic IUPAC Nomenclature and Structural Characterization
The IUPAC name This compound reflects its fused bicyclic framework. The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring at the positions (Figure 1). The ethyl group substitutes position 6 of the thiophene moiety, while the piperazinyl group occupies position 4 of the pyrimidine ring.
Structural features :
- Thieno[2,3-d]pyrimidine core : A sulfur-containing heterocycle with nitrogen atoms at positions 2 and 4 of the pyrimidine ring.
- Ethyl substituent : A two-carbon chain at position 6, contributing to hydrophobic interactions.
- Piperazinyl group : A six-membered ring with two nitrogen atoms at positions 1 and 4, enhancing solubility and hydrogen-bonding capacity.
The SMILES notation CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 and InChIKey AECCBYQXQCLDTD-UHFFFAOYSA-N unambiguously define its connectivity and stereochemical configuration.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆N₄S |
| Molecular Weight | 248.35 g/mol |
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
| InChIKey | AECCBYQXQCLDTD-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₆N₄S derives from:
Calculated molecular weight:
$$
(12 \times 12.01) + (16 \times 1.008) + (4 \times 14.01) + 32.07 = 248.35 \, \text{g/mol}
$$
This aligns with experimental data. The piperazinyl group contributes 30.6% of the total mass, underscoring its role in molecular interactions.
Isomeric Relationships Within Thieno[2,3-d]pyrimidine Derivatives
Isomerism in thienopyrimidines arises from variations in ring fusion positions (e.g., [3,2-d] vs. [2,3-d]) and substituent placement:
Positional isomers :
Substituent isomers :
Comparative Analysis of Piperazinyl-Substituted Thienopyrimidine Analogues
Piperazinyl substitutions modulate physicochemical properties and target affinity. Key analogues include:
Structural trends :
- Electron-withdrawing groups (e.g., pyridinyl) enhance dipole interactions but reduce solubility.
- Alkyl chains (ethyl vs. methyl) influence lipophilicity, with logP increasing by ~0.5 units per CH₂ group.
- Piperazine ring conformation : Unsubstituted piperazine allows rotational flexibility, while bulky substituents restrict it.
Properties
IUPAC Name |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCBYQXQCLDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The core heterocycle is typically synthesized starting from suitably substituted thiophene derivatives and pyrimidine precursors. For example, a common approach involves:
- Reacting a substituted thiophene intermediate with reagents such as benzoyl isothiocyanate in dry benzene under reflux to form an intermediate thiourea derivative.
- Subsequent cyclization under basic conditions (e.g., potassium hydroxide in ethanol) to yield the thieno[2,3-d]pyrimidine ring system.
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| 1 | Compound 1 + benzoyl isothiocyanate, reflux in dry benzene, 5 h | 88 | Intermediate thiourea derivative (colorless solid) |
| 2 | Reflux with KOH in ethanol, 2 h | 80 | Cyclized thieno[2,3-d]pyrimidinone derivative |
Analytical data such as melting points (mp), IR, and NMR spectra confirm product identity and purity.
Alkylation and Functional Group Transformations
After core formation, alkylation steps introduce ethyl or methyl substituents at specific positions:
- Treatment of the thieno[2,3-d]pyrimidine intermediate with methyl iodide in ethanol at low temperatures (0–10 °C) in the presence of KOH leads to methylthio derivatives.
- Chlorination using phosphorus oxychloride under reflux converts hydroxy or keto groups to chloro substituents, facilitating further nucleophilic substitution.
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| 3 | Methyl iodide addition in ethanol, 0–10 °C, 6 h | 78 | Methylthio-substituted thieno[2,3-d]pyrimidine |
| 4 | Reflux with phosphorus oxychloride, 4 h | 73 | 8-Chloro derivative (dry residue) |
These transformations prepare the molecule for nucleophilic substitution at the 4-position.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Product/Intermediate |
|---|---|---|---|---|
| 1 | Thiourea formation | Compound 1 + benzoyl isothiocyanate, reflux, benzene | 88 | Intermediate thiourea derivative |
| 2 | Cyclization | KOH in ethanol, reflux | 80 | Thieno[2,3-d]pyrimidinone |
| 3 | Alkylation (methylation) | Methyl iodide, KOH, ethanol, 0–10 °C | 78 | Methylthio-substituted derivative |
| 4 | Chlorination | Phosphorus oxychloride, reflux | 73 | 8-Chloro-thieno[2,3-d]pyrimidine |
| 5 | Nucleophilic substitution | Piperazine, reflux, absolute ethanol | ~89 | 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine |
Research Findings and Analytical Data
- Yields across the steps range from 73% to 89%, indicating efficient synthetic transformations.
- Melting points and spectroscopic data (IR, 1H NMR) confirm the successful formation of intermediates and the final product.
- The final compound exhibits characteristic signals in 1H NMR corresponding to the ethyl group, piperazine ring protons, and thieno[2,3-d]pyrimidine core.
- Elemental analysis closely matches calculated values, confirming compound purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienopyrimidine core using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is C12H16N4S, with a molecular weight of 240.35 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with an ethyl group and a piperazine moiety, which contributes to its biological activity and interaction with various biological targets .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that compounds with this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound has been shown to affect the mitochondrial membrane potential and activate caspase pathways, leading to increased apoptotic cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 10.5 | Apoptosis induction via mitochondrial pathway |
| HL-60 | 8.0 | Caspase activation and ROS generation |
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and predict its efficacy as a therapeutic agent.
- Target Proteins : The compound has been modeled against several targets implicated in cancer progression and treatment resistance. Notably, it has shown promising interactions with proteins involved in the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
| Target Protein | Binding Energy (kcal/mol) | Remarks |
|---|---|---|
| PI3K | -9.5 | Strong interaction suggesting potential as an inhibitor |
| mTOR | -8.7 | Moderate affinity indicating possible therapeutic use |
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms through which it may exert its effects:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways that regulate cell cycle progression.
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, it can promote programmed cell death in tumor cells while sparing normal cells.
Case Studies and Research Findings
Several case studies have documented the effectiveness of thieno[2,3-d]pyrimidine derivatives in preclinical models:
- Study on K562 Cell Line :
- In Vivo Efficacy :
Mechanism of Action
The mechanism of action of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . By binding to these targets, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine | Ethyl (6), Piperazine (4) | C₁₂H₁₇N₅S | 271.36 | 5-HT3R antagonist (Ki = 67 nM) |
| Thiadiazole-piperazine derivative | Thiadiazole (piperazine) | C₁₄H₁₇ClN₆S₂ | 368.91 | Enhanced solubility (HCl salt) |
| 5,6-Dimethyl analog | Methyl (5,6), Methylpiperazine | C₁₃H₁₈N₄S | 262.37 | Reduced steric bulk |
Receptor Binding and Selectivity
- 5-HT3 Receptor Antagonism: The ethyl-piperazine substitution in this compound is critical for 5-HT3R affinity. Docking studies reveal that the ethyl group occupies a hydrophobic pocket, while the piperazine forms hydrogen bonds with residues like Asp-129 and Tyr-143 in the receptor’s binding site . In contrast, analogs with bulkier substituents (e.g., phenoxypropanoyl-piperazine) exhibit lower selectivity due to steric clashes (C₂₅H₃₀N₆O₅S, MW 526.61) .
- GPCR and Kinase Targets: Thienopyrimidines with hydroxamic acid linkers (e.g., compound 20b) inhibit EGFR/VEGFR-2/HDAC6 via multitarget mechanisms. However, the absence of a hydroxamic acid moiety in this compound shifts its activity toward receptor antagonism rather than enzyme inhibition .
Antimicrobial and Anticancer Activity
- Antimicrobial Derivatives: Thieno[2,3-d]pyrimidines with trifluoromethylphenoxy (e.g., compound 8a-j) or triazole groups demonstrate broad-spectrum antibacterial and antifungal activity. These substituents improve membrane penetration and target binding compared to the ethyl-piperazine variant .
- Anticancer Potential: While this compound lacks direct anticancer data, analogs like RP-010 inhibit prostate cancer cell proliferation via undefined mechanisms, highlighting structural versatility .
Biological Activity
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article delves into its mechanisms of action, biochemical properties, and research findings, supported by data tables and relevant studies.
Target and Mode of Action
The primary target of this compound is protein kinases, which play crucial roles in cellular signaling pathways. The compound acts by inhibiting the activity of these kinases, thereby modulating various cellular processes such as growth, differentiation, and metabolism. Notably, it has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are vital for cell survival and proliferation .
Biochemical Pathways Affected
The inhibition of protein kinases by this compound affects several critical pathways:
- PI3K/Akt Signaling Pathway : Involved in cell survival and growth.
- Cell Cycle Regulation : By inhibiting CDKs, it disrupts the progression of the cell cycle.
Cellular Effects
In laboratory studies, this compound has demonstrated significant effects on various cell types:
- Tumor Growth Inhibition : At lower doses, it has shown potential in reducing tumor growth in various cancer models.
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by modulating cytokine production and immune responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Activity Type | Key Differences |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Anticancer | Similar structure but different substituents affecting activity. |
| Pyrido[2,3-d]pyrimidine derivatives | Enzyme inhibition | Known for targeting different kinases with varied efficacy. |
| Triazole-pyrimidine hybrids | Antimicrobial | Combines properties from two classes for unique profiles. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thieno[2,3-d]pyrimidine derivatives, and how does 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine fit into these methodologies?
- Methodology : The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide, urea, or nitriles under high-temperature conditions (Niementowski reaction) . For derivatives like this compound, post-cyclization modifications are critical. Piperazine substitution at the 4-position can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling. Ethylation at the 6-position may involve alkylation of intermediates using ethyl halides or reductive amination .
- Characterization : Confirm structural integrity using -NMR, -NMR, IR, and elemental analysis. For example, -NMR should show distinct signals for the ethyl group (~1.2–1.4 ppm for CH) and piperazine protons (~2.5–3.5 ppm) .
Q. What biological targets are associated with thieno[2,3-d]pyrimidine derivatives, and what evidence supports their relevance to this compound?
- Targets : Thieno[2,3-d]pyrimidines are known for inhibiting dihydrofolate reductase (DHFR), tyrosine kinases, and inflammatory mediators . The piperazine moiety enhances solubility and bioavailability, making it a common pharmacophore in CNS-targeting compounds.
- Evidence : Analogous compounds (e.g., 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines) show DHFR inhibition with IC values < 1 μM, suggesting potential antiproliferative activity. Ethyl groups may modulate lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in the context of competing side reactions?
- Optimization Strategies :
- Oxidation Steps : Use Dess-Martin periodinane (DMP) for efficient oxidation of intermediates (e.g., 6-hydroxymethyl to 6-carbaldehyde derivatives), achieving >90% yield compared to ceric ammonium nitrate (~70%) .
- Reductive Amination : Employ sodium cyanoborohydride at pH 6 to stabilize imine intermediates, reducing side products like over-alkylation. Monitor reaction progress via TLC or HPLC .
- Contradictions : Some studies report lower yields with electron-deficient aryl amines due to poor nucleophilicity. Adjust solvent polarity (e.g., dry methanol vs. DMF) to enhance reactivity .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced anti-inflammatory activity?
- Key Modifications :
- Piperazine Substitution : Replace the piperazine with morpholine or thiomorpholine to study steric and electronic effects on COX-2 inhibition .
- Ethyl Group : Introduce bulkier alkyl chains (e.g., isopropyl) to evaluate impacts on binding pocket occupancy.
Q. How should researchers address contradictory data in biological assays for thieno[2,3-d]pyrimidine derivatives?
- Case Study : If DHFR inhibition data conflicts across studies (e.g., IC variations > 10-fold), consider:
Assay Conditions : Differences in pH, cofactor concentrations (e.g., NADPH), or enzyme sources (recombinant vs. tissue-extracted) .
Compound Purity : Verify via HPLC (>95% purity) to exclude confounding effects from impurities .
Cellular Context : Test in isogenic cell lines (e.g., DHFR-overexpressing vs. wild-type) to isolate target-specific effects .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound in complex matrices (e.g., biological fluids)?
- Techniques :
- LC-MS/MS : Quantify nanomolar concentrations using MRM transitions (e.g., m/z 315 → 154 for the parent ion).
- X-ray Crystallography : Resolve piperazine conformation and hydrogen-bonding interactions with target proteins .
- Challenges : Matrix effects in plasma may suppress ionization. Use isotopically labeled internal standards (e.g., -ethyl analog) for accurate quantification .
Q. How can computational modeling predict the binding mode of this compound to DHFR?
- Approach :
Docking Studies : Use AutoDock Vina to simulate interactions with human DHFR (PDB: 1U72). Focus on π-π stacking between the thieno[2,3-d]pyrimidine core and Phe31/Phe34 residues.
MD Simulations : Run 100-ns trajectories to assess stability of the piperazine-Arg70 salt bridge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
